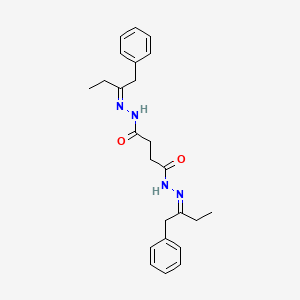

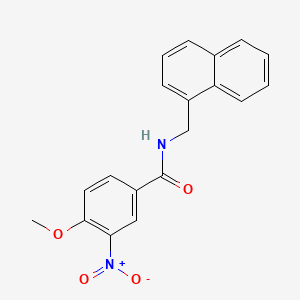

![molecular formula C16H21N5O3 B5503058 ethyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5503058.png)

ethyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate is a complex organic compound that appears to have been studied in various contexts, including its synthesis, molecular structure, and reactivity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reaction sequences and specific conditions. For example, the synthesis of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate involved single-crystal X-ray crystallography (Manolov, Morgenstern, & Hegetschweiler, 2012). Another example is the synthesis of ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds, indicating the complexity and variability in synthetic routes for similar compounds (Hermon & Tshuva, 2008).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques like X-ray crystallography. For instance, the structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using this method, revealing details about intramolecular hydrogen bonds and crystal system (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

Chemical reactions involving similar compounds are diverse. For instance, the synthesis and conformational analysis of constrained ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds show different rotation restrictions and the formation of complexes, indicating the complex chemical behavior of these molecules (Hermon & Tshuva, 2008).

Applications De Recherche Scientifique

Synthesis and Conformational Analysis

Ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds, serving as tetradentate ligands, were synthesized from 2,4,6-trichloro-1,3,5-triazine. The study highlighted the distinctive electronic structure and rotation restrictions around the C(Ar)-N bonds, evident from their resonative contributors. A dinuclear complex featuring these ligands was synthesized, showcasing increased ligand lability and diminished cytotoxicity toward colon and ovarian cells, highlighting the potential for biomedical applications (Hermon & Tshuva, 2008).

Polymerization and Dental Adhesives

Ethyl-4-(dimethylamino) benzoate was investigated as an initiator for the spontaneous polymerization of an aqueous acidic dental adhesive system. The study found that various bases could activate the polymerization process, with the pH and buffer capacity significantly affecting the degree of conversion. This research underscores the compound's relevance in developing advanced dental materials (Bai et al., 2013).

Fluorescent Probing for Carbon Dioxide Detection

Novel fluorescent probes with aggregation-enhanced emission features were designed for the quantitative detection of low levels of carbon dioxide. These probes showed selective, fast, and iterative responses to CO2, indicating their potential utility in real-time and quantitative CO2 detection for biological and medical applications (Wang et al., 2015).

Crystal Engineering and Supramolecular Assemblies

The synthesis of supramolecular assemblies involving 1,2,4,5-benzenetetracarboxylic acid and aza donor molecules demonstrated two classes of assemblies: host-guest systems and assemblies with infinite molecular tapes. This research contributes to the field of crystal engineering and the design of advanced materials with specific structural and functional properties (Arora & Pedireddi, 2003).

Synthesis of Fluorescent Dyes with Large Stokes Shifts

A study on the synthesis of derivatives of 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines resulted in new dyes exhibiting a pronounced green fluorescence due to an intramolecular proton transfer. These dyes, with their large Stokes shifts, have potential applications in imaging and sensing technologies (Rihn et al., 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-6-23-13(22)11-7-9-12(10-8-11)24-16-18-14(20(2)3)17-15(19-16)21(4)5/h7-10H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGIYNDIHUBTFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)N(C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)

![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)

![2-[(4'-methoxy-3',5'-dimethylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5502994.png)

![1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5503007.png)

![4-[(4-benzyl-1-piperidinyl)carbonyl]morpholine](/img/structure/B5503010.png)

![N-[4-(1-ethyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5503015.png)

![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}morpholine](/img/structure/B5503055.png)

![methyl 4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5503066.png)

![N-(2-oxo-2-{4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5503069.png)